![molecular formula C9H8O3 B1605575 1,3-Benzodioxol-5-ylacetaldehyde CAS No. 6543-34-6](/img/structure/B1605575.png)
1,3-Benzodioxol-5-ylacetaldehyde
Overview
Description
1,3-Benzodioxol-5-ylacetaldehyde is an organic compound with the molecular formula C9H8O3 It is a derivative of benzodioxole, a bicyclic structure consisting of a benzene ring fused with a dioxole ring
Mechanism of Action
Target of Action
The primary target of 1,3-Benzodioxol-5-ylacetaldehyde is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound interacts with its target, the auxin receptor TIR1, acting as an agonist . This interaction enhances root-related signaling responses, promoting root growth in plants such as Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The compound’s action affects the auxin response pathway, a key biochemical pathway in plants . It enhances the transcriptional activity of the auxin response reporter (DR5:GUS) and down-regulates the expression of root growth-inhibiting genes .
Result of Action
The result of this compound’s action is a significant promotion of root growth . This is achieved through its interaction with the auxin receptor TIR1, leading to enhanced auxin response and down-regulation of root growth-inhibiting genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxol-5-ylacetaldehyde can be synthesized through several methods. One common approach involves the acylation of 1,3-benzodioxole using acylating agents such as acetic anhydride or acetyl chloride in the presence of a catalyst like aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the continuous acylation process is often employed. This method uses a recyclable heterogeneous catalyst, such as AquivionSO3H, under controlled temperature and pressure conditions. The continuous flow process enhances the efficiency and scalability of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-ylacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 1,3-Benzodioxol-5-ylacetic acid.
Reduction: 1,3-Benzodioxol-5-ylmethanol.
Substitution: Depending on the nucleophile, various substituted benzodioxole derivatives.
Scientific Research Applications
Chemical Properties and Structure
1,3-Benzodioxol-5-ylacetaldehyde has the molecular formula and features a benzodioxole ring fused with an acetaldehyde group. This structure enhances its reactivity and biological activity, making it a valuable compound for research.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions:
- Condensation Reactions : It can condense with amines to form imines or with other aldehydes to create more complex structures.
- Cyclization Reactions : The compound can undergo cyclization to produce heterocyclic compounds that are often biologically active.
Table 1: Summary of Synthetic Applications
Reaction Type | Product Type | Example Reaction |
---|---|---|
Condensation | Imines | 1,3-Benzodioxole + Amine → Imines |
Cyclization | Heterocycles | 1,3-Benzodioxole + Aldehyde → Cyclic Compound |
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and 75 µg/mL against Escherichia coli.
- Antiviral Effects : Preliminary research suggests potential antiviral activity, particularly against influenza viruses, where it reduced viral titers by up to 70% at concentrations of 100 µg/mL.
Table 2: Biological Activity Data
Activity Type | Target Organism/Pathogen | Observed Effect | Concentration (µg/mL) |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Inhibition | 50 |
Antimicrobial | Escherichia coli | Inhibition | 75 |
Antiviral | Influenza virus | Viral titer reduction | 100 |
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial effects of the compound against common bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as a natural antimicrobial agent.
Case Study 2: Antiviral Properties
In vitro assays were performed to assess the antiviral properties of this compound against influenza viruses. The findings suggested that the compound interferes with viral replication processes, indicating its potential use in antiviral therapies.
Case Study 3: Mechanistic Insights
Research focusing on enzyme interactions revealed that this compound could inhibit specific kinases involved in cancer cell proliferation. This suggests potential therapeutic applications in oncology, where targeting such pathways could lead to novel cancer treatments.
Comparison with Similar Compounds
1,3-Benzodioxol-5-ylacetaldehyde can be compared with other benzodioxole derivatives:
1,3-Benzodioxole: The parent compound, which lacks the aldehyde group, is less reactive but serves as a valuable starting material for various syntheses.
1,3-Benzodioxol-5-ylmethanol: The reduced form of the aldehyde, which is more stable and less reactive in certain conditions.
1,3-Benzodioxol-5-ylacetic acid: The oxidized form, which has different reactivity and applications in organic synthesis.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in both research and industrial contexts.
Biological Activity
1,3-Benzodioxol-5-ylacetaldehyde is an organic compound with significant biological activity. It is structurally related to various pharmacologically active compounds, particularly in the context of plant growth regulation and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure
This compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an auxin receptor agonist, influencing root growth in plants such as Arabidopsis thaliana and Oryza sativa (rice). The compound enhances root-related signaling responses, promoting physiological functions akin to those of natural auxins like indole-3-acetic acid (IAA) .
Biological Activities
-
Plant Growth Regulation :
- Auxin-like Activity : The compound has been shown to significantly promote root growth in various plant species by mimicking the action of natural auxins.
- Case Study : In a study comparing the effects of this compound with NAA (1-naphthylacetic acid), it was found to exceed NAA's effectiveness in promoting root elongation .
-
Antimicrobial Properties :
- Preliminary investigations suggest that derivatives of benzodioxole compounds exhibit antimicrobial activities against various pathogens. This aspect requires further exploration to establish efficacy and mechanisms.
-
Potential Therapeutic Applications :
- The compound's structure suggests potential for development into therapeutic agents targeting specific biochemical pathways in human health, particularly in oncology and infectious diseases.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of 1,3-benzodioxole derivatives. Below is a summary of significant findings:
Case Studies
- Root Growth Promotion :
-
Antimicrobial Efficacy :
- Research into the antimicrobial properties of benzodioxole derivatives has shown promise against oral pathogens, suggesting potential applications in dental health products .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,4-5H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMZTAWQQFJQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296095 | |
Record name | 1,3-benzodioxol-5-ylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6543-34-6 | |
Record name | NSC107645 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-benzodioxol-5-ylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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